![molecular formula C11H15N3O B169941 N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-31-2](/img/structure/B169941.png)
N-(pyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
“N-(pyridin-2-yl)piperidine-4-carboxamide” is a chemical compound . It is related to the family of piperidine derivatives, which are known to exhibit a wide range of physiological activities .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves reactions such as amino-dechlorination and amino-dealkoxylation . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .
Molecular Structure Analysis
The molecular weight of “N-(pyridin-2-yl)piperidine-4-carboxamide” is 219.28 . The molecule features intermolecular hydrogen bonding .
Chemical Reactions Analysis
Piperidine-4-carboxamide derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .
Physical And Chemical Properties Analysis
The molecular formula of “N-(pyridin-2-yl)piperidine-4-carboxamide” is C11H15N3O, and its molecular weight is 205.26 .
Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, closely related to "N-(pyridin-2-yl)piperidine-4-carboxamide," are highlighted for their utility in organic synthesis and catalysis. Their applications extend to forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. These compounds have shown to be vital in the development of novel synthetic pathways and methodologies, demonstrating their significant role in advancing organic chemistry and catalysis (Dongli Li et al., 2019).
Medicinal Applications
In the realm of medicinal chemistry, compounds similar to "N-(pyridin-2-yl)piperidine-4-carboxamide" have been explored for their potential in drug development. These compounds have been associated with anticancer, antibacterial, and anti-inflammatory activities, indicating their significance in designing new therapeutic agents. Their incorporation into drug development projects underscores the importance of heterocyclic N-oxide derivatives in medicinal chemistry and pharmacology, providing a foundation for future research into novel treatments for various diseases (Dongli Li et al., 2019).
Environmental and Biological Sensors
Furthermore, heterocyclic compounds, including pyrimidine and pyridine derivatives, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes in the development of optical sensors, showcasing their versatility beyond traditional organic synthesis and medicinal applications. Their role in creating sensors for environmental and biological applications highlights the broader impact of these compounds in scientific research, opening avenues for novel sensor development (Gitanjali Jindal et al., 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through a series of molecular interactions . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine
Biochemical Pathways
Compounds with similar structures have shown activity in the nf-κb pathway, suggesting potential use in the treatment of autoimmune diseases and b-cell lymphomas
properties
IUPAC Name |
N-pyridin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVTRDVQOZWCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552895 |
Source
|
Record name | N-(Pyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)piperidine-4-carboxamide | |
CAS RN |
110105-31-2 |
Source
|
Record name | N-(Pyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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